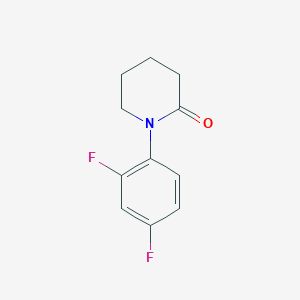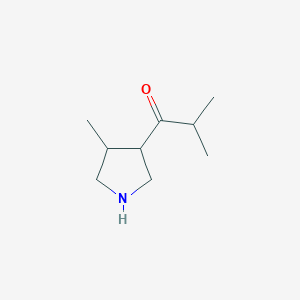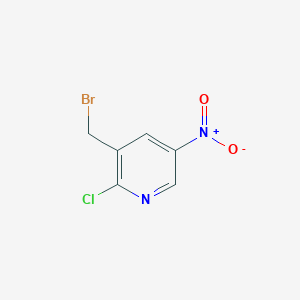
3-(Bromomethyl)-3-methyl-1-(methylsulfanyl)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-3-methyl-1-(methylsulfanyl)pentane is an organic compound with the molecular formula C7H15BrS It is a brominated alkane with a methylsulfanyl group attached to the pentane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methyl-1-(methylsulfanyl)pentane typically involves the bromination of 3-methyl-1-(methylsulfanyl)pentane. This can be achieved using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) at a temperature of around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. This ensures a consistent yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-3-methyl-1-(methylsulfanyl)pentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Oxidation: Performed in solvents like dichloromethane (CH2Cl2) at low temperatures (0-25°C).
Reduction: Conducted in ether solvents like diethyl ether at low temperatures (-78°C to 0°C).
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 3-(Hydroxymethyl)-3-methyl-1-(methylsulfanyl)pentane or 3-(Cyanomethyl)-3-methyl-1-(methylsulfanyl)pentane are formed.
Oxidation: Products include 3-(Bromomethyl)-3-methyl-1-(methylsulfinyl)pentane or 3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane.
Reduction: The major product is 3-Methyl-1-(methylsulfanyl)pentane.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-3-methyl-1-(methylsulfanyl)pentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Investigated for its potential use in the modification of biomolecules. It can be used to introduce bromomethyl and methylsulfanyl groups into biological molecules, which can alter their properties and functions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of novel drugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials. It can be used to create polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-3-methyl-1-(methylsulfanyl)pentane involves its reactivity towards nucleophiles and oxidizing agents. The bromine atom is highly reactive and can be easily replaced by nucleophiles, leading to the formation of various substituted products. The methylsulfanyl group can undergo oxidation to form sulfoxides and sulfones, which can further react with other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-3-methylpentane: Lacks the methylsulfanyl group, making it less versatile in terms of chemical reactivity.
3-(Bromomethyl)-3-methylpentane: Similar structure but without the methylsulfanyl group, resulting in different chemical properties.
3-(Chloromethyl)-3-methyl-1-(methylsulfanyl)pentane: Similar compound with chlorine instead of bromine, leading to different reactivity and applications.
Uniqueness
3-(Bromomethyl)-3-methyl-1-(methylsulfanyl)pentane is unique due to the presence of both bromomethyl and methylsulfanyl groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H17BrS |
|---|---|
Molekulargewicht |
225.19 g/mol |
IUPAC-Name |
3-(bromomethyl)-3-methyl-1-methylsulfanylpentane |
InChI |
InChI=1S/C8H17BrS/c1-4-8(2,7-9)5-6-10-3/h4-7H2,1-3H3 |
InChI-Schlüssel |
LWGQSSJIRMBCMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CCSC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Difluoro-3-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine](/img/structure/B13202780.png)
![2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13202786.png)

![4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202794.png)
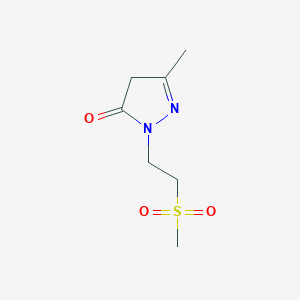

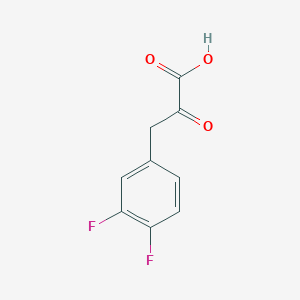
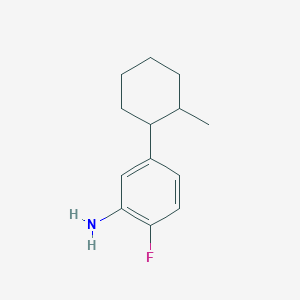
![3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B13202821.png)
